trans-2-(2,3-Dimethylphenyl)cyclopropanecarboxylic Acid
Description
trans-2-(2,3-Dimethylphenyl)cyclopropanecarboxylic acid is a cyclopropane derivative featuring a carboxylic acid group and a 2,3-dimethylphenyl substituent in a trans-configuration. Its structure confers rigidity and stereochemical specificity, making it a valuable scaffold in medicinal chemistry and enzymology. The compound is commercially available (CAS: 2227744-82-1) through suppliers such as PharmaBlock Sciences, highlighting its relevance as a synthetic intermediate .
Metabolism and Activation: Cyclopropanecarboxylic acids undergo metabolic activation via intermediates like cyclopropanecarboxylate-X, identified as a carnitine conjugate in Fusarium oxysporum .
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(1R,2R)-2-(2,3-dimethylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O2/c1-7-4-3-5-9(8(7)2)10-6-11(10)12(13)14/h3-5,10-11H,6H2,1-2H3,(H,13,14)/t10-,11+/m0/s1 |
InChI Key |
RQHJBMMNVBUAHV-WDEREUQCSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@@H]2C[C@H]2C(=O)O)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CC2C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-(2,3-Dimethylphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2,3-dimethylphenyl diazomethane with an appropriate alkene under catalytic conditions. The reaction is often carried out in the presence of a transition metal catalyst such as rhodium or copper, which facilitates the formation of the cyclopropane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions: (1R,2R)-2-(2,3-Dimethylphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic ring.
Scientific Research Applications
(1R,2R)-2-(2,3-Dimethylphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(2,3-Dimethylphenyl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclopropane ring can strain and distort molecular structures, influencing binding interactions and reactivity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further affecting its mechanism of action.
Comparison with Similar Compounds
Structural and Functional Variations in Cyclopropane Derivatives
The table below compares trans-2-(2,3-Dimethylphenyl)cyclopropanecarboxylic acid with key analogues, emphasizing substituent effects on biological activity:
Substituent Effects on Activity
- Electron-Donating vs. Halogenated derivatives (e.g., 3,4-difluorophenyl in ) exhibit increased polarity, improving target binding in antimicrobial applications .
Heteroaromatic vs. Aromatic Substituents :
Stereochemical Considerations :
- Cis-trans isomerization in cyclopropane rings (e.g., dihydroxyphenyl analogues in ) alters enzymatic cleavage patterns, emphasizing the trans-configuration's role in metabolic pathways .
Biological Activity
trans-2-(2,3-Dimethylphenyl)cyclopropanecarboxylic acid, also known as (1R,2R)-2-(2,3-dimethylphenyl)cyclopropane-1-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₄O₂
- Molecular Weight : 190.24 g/mol
- Functional Groups : Cyclopropane ring, carboxylic acid
The presence of the 2,3-dimethylphenyl group enhances the compound's steric and electronic properties, influencing its interactions with biological molecules.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various biomolecules, particularly enzymes and receptors. The carboxylic acid group facilitates hydrogen bonding and ionic interactions, which may modulate the activity of target proteins.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may influence receptor activity through conformational changes or competitive inhibition.
- Signal Transduction Pathways : Interactions with signaling molecules could lead to altered cellular responses.
Preliminary Studies
Initial studies indicate that this compound exhibits promising pharmacological properties. For example:
- Antiproliferative Effects : In vitro assays have shown that the compound can inhibit the proliferation of certain cancer cell lines, suggesting potential anticancer activity.
- Anti-inflammatory Properties : The compound may reduce inflammation markers in cell culture models.
Case Study Data
A recent study evaluated the effects of this compound on human cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HeLa (Cervical) | 20 | Cell cycle arrest |
| A549 (Lung) | 25 | Inhibition of migration |
These results indicate that the compound's biological activity varies across different cell types and suggests a multifaceted mechanism involving apoptosis and cell cycle regulation.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 2-(4-Methylphenyl)cyclopropanecarboxylic Acid | Cyclopropane derivative | Moderate anti-inflammatory effects |
| 2-(Phenyl)cyclopropanecarboxylic Acid | Cyclopropane derivative | Anticancer properties observed |
This comparison highlights the unique biological profile of this compound compared to other cyclopropane derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
